Product packaging for 2-Isopropoxy-4-(trifluoromethyl)phenol(Cat. No.:CAS No. 1243353-40-3)

2-Isopropoxy-4-(trifluoromethyl)phenol

Cat. No.: B6338352
CAS No.: 1243353-40-3
M. Wt: 220.19 g/mol
InChI Key: KXYGKTPMFDLHPJ-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Phenol (B47542) Chemistry and Related Compounds

Fluorinated phenols are a class of organic compounds that have garnered considerable attention in various scientific disciplines, primarily due to the profound effects that fluorine substitution can have on the physical, chemical, and biological properties of the parent phenol molecule. The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, can significantly alter a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.

2-Isopropoxy-4-(trifluoromethyl)phenol is situated within this important class of compounds. Its structure is characterized by a phenol ring substituted with both an isopropoxy group and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group is known to increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. This characteristic is a key feature of many fluorinated phenols and influences their reactivity in various chemical transformations.

The study of related fluorinated phenols, such as 4-(trifluoromethyl)phenol (B195918), provides a comparative context for understanding the properties of this compound. Research on these analogous compounds contributes to a broader understanding of structure-activity relationships within this chemical class.

Significance of Isopropoxy and Trifluoromethyl Moieties in Organic Synthesis and Molecular Design

The isopropoxy and trifluoromethyl groups are not merely passive substituents; they are functional moieties that impart specific and valuable properties to the parent molecule, making them significant tools in organic synthesis and molecular design.

The isopropoxy group , an ether linkage with an isopropyl substituent, can serve multiple purposes. In the context of multi-step organic synthesis, it can act as a protecting group for the phenolic hydroxyl, preventing it from undergoing unwanted reactions while other transformations are carried out on the molecule. jk-sci.commasterorganicchemistry.com The Williamson ether synthesis is a common and versatile method for the formation of such ether linkages, typically involving the reaction of a phenoxide with an alkyl halide. jk-sci.commasterorganicchemistry.comlibretexts.org This reaction proceeds via an SN2 mechanism and is a fundamental transformation in organic chemistry. masterorganicchemistry.comlibretexts.org The choice of a secondary alkyl halide, such as an isopropyl halide, in a Williamson ether synthesis can sometimes lead to competing elimination reactions, a factor that chemists must consider when planning a synthetic route. masterorganicchemistry.com

The combination of the isopropoxy and trifluoromethyl groups on a phenol scaffold, as seen in this compound, presents a unique set of properties that can be exploited in the design of novel molecules with potential applications in various fields of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11F3O2 B6338352 2-Isopropoxy-4-(trifluoromethyl)phenol CAS No. 1243353-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yloxy-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-6(2)15-9-5-7(10(11,12)13)3-4-8(9)14/h3-6,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYGKTPMFDLHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies and Strategic Approaches

Directed Synthesis of 2-Isopropoxy-4-(trifluoromethyl)phenol Scaffolds

The construction of the this compound molecule often begins with a pre-existing phenol (B47542) ring, onto which the desired substituents are sequentially or concurrently added. This requires robust strategies for etherification and regioselective functionalization.

Strategies for Phenol Functionalization and Etherification

The introduction of an isopropoxy group onto a phenol ring is typically achieved through etherification. The Williamson ether synthesis is a classic and widely used method. This reaction involves the deprotonation of the phenol's hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

Key to the success of this strategy is the choice of base and solvent. Stronger bases can increase the rate of phenoxide formation, while the solvent must be capable of dissolving both the phenoxide salt and the alkylating agent.

Table 1: Common Reagents for Phenol Etherification

Component Examples Role in Reaction
Phenolic Substrate 4-(trifluoromethyl)phenol (B195918), 2-iodo-4-(trifluoromethyl)phenol Starting material containing the phenol moiety.
Base Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃) Deprotonates the phenolic hydroxyl group to form a phenoxide ion.
Isopropylating Agent 2-Bromopropane, 2-Iodopropane, Isopropyl tosylate Provides the isopropyl group that is attacked by the phenoxide.

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile (B52724) (CH₃CN) | Provides the medium for the reaction. |

The direct functionalization of Csp²–H bonds on unprotected phenols represents a powerful and atom-economical tool for building molecular complexity. rsc.org These methods are continually being developed to offer more efficient routes to substituted phenols. rsc.org

Regioselective Introduction of Trifluoromethyl Groups

The trifluoromethyl (-CF₃) group is crucial in medicinal chemistry and materials science for its ability to enhance properties like metabolic stability and binding affinity. bohrium.comnih.gov Introducing this group at a specific position on the phenol ring is a significant synthetic challenge.

One approach is the direct C-H trifluoromethylation of a phenol derivative. Recent advancements have enabled this transformation under various conditions. For instance, visible-light-promoted methods using CF₃I as the trifluoromethyl source have been developed for the multiple trifluoromethylation of phenols. chemistryviews.org These reactions can proceed at room temperature in the presence of a base like cesium carbonate. chemistryviews.org The mechanism is thought to involve a photoexcited phenoxide intermediate that engages in single-electron transfers with the trifluoromethyl source. chemistryviews.org

Another strategy involves electrophilic trifluoromethylating reagents, such as hypervalent iodine reagents (e.g., Togni's reagents) or oxonium-based reagents, although these can require harsh conditions. cas.cn The regioselectivity of these reactions is often directed by the existing substituents on the aromatic ring. For the synthesis of this compound, trifluoromethylation would typically be performed on 2-isopropoxyphenol, where the isopropoxy group would direct the incoming trifluoromethyl group to the para position.

Table 2: Selected Methods for Phenol Trifluoromethylation

Method Trifluoromethyl Source Typical Conditions Key Features
Photocatalysis Trifluoroiodomethane (CF₃I) Visible light (e.g., 450 nm LED), base (Cs₂CO₃), DMF Mild conditions, can introduce multiple -CF₃ groups. chemistryviews.org
Oxidative Trifluoromethylation Ruppert-Prakash Reagent (TMSCF₃) Silver salt promoter A method for direct trifluoromethylation. cas.cn

| Electrophilic Trifluoromethylation | Togni's or Umemoto's Reagents | Often requires specific catalysts or conditions | Provides an electrophilic "CF₃⁺" equivalent. cas.cn |

Convergent Synthesis from Precursors (e.g., methods for trifluoromethyl-substituted phenol preparation)

A convergent synthesis builds the final molecule by joining pre-functionalized fragments. This can often be more efficient and allows for greater control. For this compound, a logical convergent approach involves the preparation of a trifluoromethyl-substituted phenol, which is then etherified.

A key precursor for this strategy is 4-(Trifluoromethyl)phenol. This compound can be synthesized through various industrial processes. Once obtained, it can be further functionalized. To achieve the desired 2,4-substitution pattern, a directing group must be introduced at the 2-position. Iodination is a common strategy.

Synthetic Scheme Example:

Iodination: 4-(Trifluoromethyl)phenol is reacted with iodine to regioselectively install an iodine atom at the ortho-position, yielding 2-Iodo-4-(trifluoromethyl)phenol. chemicalbook.com

Etherification: The resulting iodophenol is then subjected to Williamson ether synthesis conditions (e.g., 2-bromopropane and K₂CO₃ in DMF) to form 2-Isopropoxy-1-iodo-4-(trifluoromethyl)benzene.

Deiodination (if required): The iodine can be removed via catalytic hydrogenation or other reductive methods to yield the final product.

Synthesis of Isopropoxy- and Trifluoromethyl-Containing Intermediates

The synthesis of complex molecules often relies on the preparation of versatile building blocks that can be used in a variety of coupling reactions. Organoboron compounds and reactive intermediates like nitrile ylides are prime examples of such valuable precursors.

Preparation of 4-Isopropoxy-3-(trifluoromethyl)phenylboronic Acid and Related Organoboron Compounds

Phenylboronic acids are exceptionally useful intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The synthesis of a boronic acid substituted with both isopropoxy and trifluoromethyl groups creates a building block for accessing a wide range of more complex derivatives.

The preparation of substituted phenylboronic acids typically begins with the corresponding aryl halide (e.g., a bromo- or iodo-substituted benzene (B151609) derivative). The general method involves the formation of an organometallic intermediate (either an organolithium or a Grignard reagent) by reacting the aryl halide with a strong base (like n-butyllithium) or magnesium metal. This highly reactive intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. google.com Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired phenylboronic acid. google.com

For the specific synthesis of 4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid, the likely starting material would be 1-bromo-4-isopropoxy-3-(trifluoromethyl)benzene. The synthesis of a related isomer, 4-isopropoxy-3-(trifluoromethyl)aniline, has been described, involving the reduction of a nitro group, which implies the availability of the corresponding nitrobenzene (B124822) precursor. prepchem.com

Table 3: General Synthesis of Phenylboronic Acids

Step Reaction Type Reagents Intermediate/Product
1 Halogen-Metal Exchange or Grignard Formation Aryl Halide + n-BuLi or Mg Aryllithium or Arylmagnesium Halide
2 Borylation Organometallic Intermediate + B(OR')₃ (e.g., B(OMe)₃) Boronate Ester

| 3 | Hydrolysis | Boronate Ester + Aqueous Acid (e.g., HCl) | Phenylboronic Acid |

Generation of Isopropoxy-Substituted Nitrile Ylides and Cycloaddition Reactions in Complex Heterocyclic Systems

Nitrile ylides are highly reactive 1,3-dipoles that are valuable in the synthesis of five-membered heterocyclic rings through [3+2] cycloaddition reactions. nih.gov These reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of the 1,3-dipole (the nitrile ylide) with a dipolarophile (such as an alkene or alkyne) to form a five-membered ring. youtube.com

The generation of a nitrile ylide bearing an isopropoxy- and trifluoromethyl-substituted phenyl group would create a powerful tool for constructing complex heterocyclic systems. Nitrile ylides are typically generated in situ due to their high reactivity. Common methods include the photolysis of 2H-azirines or the treatment of imidoyl chlorides with a non-nucleophilic base.

Once generated, the isopropoxy-substituted nitrile ylide can react with various dipolarophiles. For example, reaction with an alkene would produce a dihydropyrrole (pyrroline) derivative, while reaction with an alkyne would yield a pyrrole. The electronic nature of the substituents on both the nitrile ylide and the dipolarophile influences the rate and regioselectivity of the cycloaddition. mdpi.com Computational studies, such as those using DFT, can help predict the outcomes and understand the reaction mechanisms, including activation barriers and the influence of substituent effects. nih.gov While much literature focuses on the closely related nitrile oxides, the principles of 1,3-dipolar cycloaddition are broadly applicable to nitrile ylides as well. mdpi.com

Table 4: Compound Names Mentioned

Compound Name
This compound
4-(Trifluoromethyl)phenol
2-Iodo-4-(trifluoromethyl)phenol
Potassium carbonate
Sodium hydride
Cesium carbonate
2-Bromopropane
2-Iodopropane
Isopropyl tosylate
Acetone
Dimethylformamide (DMF)
Acetonitrile
Trifluoroiodomethane
Ruppert-Prakash Reagent
Togni's Reagents
2-Isopropoxyphenol
Sodium bicarbonate
Tetrahydrofuran (THF)
2-Isopropoxy-1-iodo-4-(trifluoromethyl)benzene
4-Isopropoxy-3-(trifluoromethyl)phenylboronic Acid
4-Isopropoxy-3-(trifluoromethyl)aniline
1-Bromo-4-isopropoxy-3-(trifluoromethyl)benzene
n-Butyllithium
Magnesium
Trimethyl borate
Triisopropyl borate
Nitrile Ylide
2H-Azirine
Imidoyl Chloride
Dihydropyrrole
Pyrrole

Asymmetric C-C Bond Formations Involving Trifluoromethyl Imines

The formation of stereogenic centers bearing a trifluoromethyl (CF3) group is a pivotal challenge in medicinal chemistry. Asymmetric carbon-carbon bond-forming reactions involving trifluoromethyl imines represent a powerful strategy for accessing chiral trifluoromethylated amines and their derivatives. A significant advancement in this area is the use of umpolung reactivity, which inverts the typical electrophilic nature of the imine carbon into a nucleophilic one.

Recent research has demonstrated the development of chiral phase-transfer catalysts capable of activating trifluoromethyl imines as nucleophilic 2-azaallyl anion equivalents for asymmetric additions. nih.govnih.gov For instance, an unprecedented asymmetric umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles has been achieved using a newly designed chiral phase-transfer catalyst. nih.gov This method successfully addresses common issues of poor regioselectivity and low enantioselectivity, providing a general route to optically active γ-trifluoromethylated γ-amino acid derivatives. nih.gov

The choice of catalyst is critical for the success of these transformations. While initial studies using modified cinchona alkaloids like Q-2 were effective for the isomerization of trifluoromethyl imines, they were not active in promoting the desired C-C bond formation. nih.gov This led to the development of novel catalysts, such as cinchonium salts with N-terphenyl substituents, which could efficiently activate imines for asymmetric nucleophilic additions. nih.gov One-pot procedures starting from α-trifluoromethyl ketones have also been developed, proceeding through an in-situ generated trifluoromethyl imine intermediate, to produce chiral α-trifluoromethylated amines. chemrxiv.org

Research Findings: Asymmetric C-C Bond Formation with CF3-Imines
Reaction TypeKey ChallengeCatalyst TypeKey Finding/AdvancementSource
Umpolung addition of CF3-imines to α,β-unsaturated N-acylpyrrolesInadequate regioselectivity and poor enantioselectivityChiral phase-transfer catalyst (Cinchonium salt derivative)Established a general strategy for asymmetric synthesis of trifluoromethylated γ-amino acid derivatives. nih.gov
Asymmetric umpolung reactions of iminesPromoting carbanion formation from imines and directing subsequent reaction with electrophilesModified cinchona alkaloidsWhile some catalysts promoted imine isomerization, they were inactive for the desired C-C bond forming reaction. nih.gov
One-pot asymmetric synthesis from α-trifluoromethyl ketonesStereoselective reduction of intermediate CF3-ketimineChiral catalysts for reductive aminationProvides a direct route to α-trifluoromethylated amines from readily available ketones. chemrxiv.org

Methodological Advancements in Related Chemical Transformations

Nucleophilic Aromatic Substitution in Fluorinated Pyrimidine (B1678525) Synthesis Utilizing Isopropoxy-Substituted Anilines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings, such as pyrimidines. rsc.orgyoutube.com The synthesis of anilinopyrimidines through the reaction of a halopyrimidine with an aniline (B41778) derivative is a widely used transformation in medicinal chemistry. rsc.org In the context of synthesizing derivatives related to this compound, the reaction of a fluorinated pyrimidine with an isopropoxy-substituted aniline is of high relevance.

The mechanism of these reactions involves the nucleophilic attack of the aniline nitrogen onto an electron-deficient carbon of the pyrimidine ring, disrupting aromaticity to form a high-energy intermediate known as a Meisenheimer complex. chemrxiv.org Subsequent expulsion of the halide leaving group restores aromaticity and yields the substituted product. youtube.com While traditionally viewed as a two-step process, recent evidence suggests that many SNAr reactions may proceed through a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.gov

For di-substituted pyrimidines, such as 2,4-dichloropyrimidine (B19661) or 2,4-difluoropyrimidine, the regioselectivity of the substitution is a critical consideration. Generally, nucleophilic attack is favored at the C-4 position. wuxiapptec.com However, this selectivity is highly sensitive to the electronic nature of other substituents on the pyrimidine ring. wuxiapptec.comwuxiapptec.com Strong electron-donating groups on the pyrimidine can alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), redirecting the nucleophilic attack to the C-2 position. wuxiapptec.com The nucleophile itself also plays a role; for instance, reactions of 2-MeSO2-4-chloropyrimidine with amines occur at C-4, while reactions with alkoxides are selective for the C-2 position. wuxiapptec.com

In the specific case of an isopropoxy-substituted aniline, the isopropoxy group acts as an electron-donating group, which increases the electron density on the aniline's nitrogen atom, thereby enhancing its nucleophilicity. This heightened nucleophilicity facilitates the attack on the electron-poor fluorinated pyrimidine ring. Fluorine is an effective leaving group in SNAr reactions, particularly when attached to an activated heterocyclic system.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Aryl Halides with Trifluoromethyl Moieties (e.g., Nickel-Catalyzed Amination/Etherification)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-N (amination) and C-O (etherification) bonds, particularly in the synthesis of complex molecules containing trifluoromethylated aryl scaffolds. While palladium-based catalysts are common, there is growing interest in using less expensive and more abundant first-row transition metals like nickel.

Nickel-catalyzed amination of aryl halides provides an efficient protocol for coupling a diverse range of primary and secondary alkyl amines, as well as anilines, with (hetero)aryl halides. mdpi.comnih.gov Modern methods often employ user-friendly, air-stable Ni(II) precatalysts, such as NiCl2(dme), in combination with an N-heterocyclic carbene (NHC) ligand. nih.gov These reactions can be performed in greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and utilize a mild reductant to generate the active Ni(0) species in situ. nih.gov This methodology is tolerant of various functional groups and can be applied to challenging substrates like aryl chlorides. nih.gov

Similarly, nickel catalysis has been successfully applied to etherification reactions. A notable development is a light-promoted C-O coupling reaction of (hetero)aryl electrophiles with primary and secondary alcohols. This process is catalyzed by a Ni(II)-aryl complex under UV irradiation and proceeds without an external photosensitizer, enabling the etherification of both aryl bromides and chlorides. The reaction is believed to proceed through a Ni(I)-Ni(III) catalytic cycle. These nickel-catalyzed methods offer powerful and often more sustainable alternatives to traditional synthetic routes for preparing aryl amines and ethers.

Comparison of Nickel-Catalyzed Cross-Coupling Reactions
ReactionCatalyst SystemKey FeaturesSubstrate ScopeSource
AminationAir-stable Ni(II) precatalyst, NHC ligand, mild reductantUser-friendly, scalable, uses green solvent (2-MeTHF)(Hetero)aryl chlorides and sulfamates; primary/secondary amines, anilines nih.gov
EtherificationNi(II)-aryl complex, amine baseLight-promoted (UV), photosensitizer-free(Hetero)aryl bromides, chlorides, and sulfonates; primary/secondary alcohols

Optimization of Reaction Conditions Using Mathematical Modeling (e.g., for 4-[(2-isopropoxyethoxy)methyl]phenol synthesis)

The efficient synthesis of complex organic molecules on an industrial scale requires rigorous optimization of reaction conditions to maximize yield and minimize costs. Mathematical modeling, based on statistical analysis and regression equations, provides a powerful tool for achieving this optimization. wuxiapptec.com This approach has been successfully applied to the synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol, a key intermediate in the production of the beta-blocker bisoprolol. wuxiapptec.comwuxiapptec.com

The synthesis of this phenol is influenced by three primary parameters: the molar ratio of the reactants (2-isopropoxy ethanol (B145695) to 4-hydroxybenzyl alcohol), reaction time, and temperature. wuxiapptec.com To determine the optimal conditions, a factorial experimental design can be implemented. wuxiapptec.com In this method, a series of experiments are conducted where the values of the input parameters are systematically varied.

The progress of the reaction can be monitored by analyzing the concentration of the limiting reactant, such as 4-hydroxybenzyl alcohol, using techniques like High-Performance Liquid Chromatography (HPLC). wuxiapptec.com The data from these experiments are then used to build a mathematical model, typically a regression equation, that describes the relationship between the reaction parameters and the final product yield. wuxiapptec.com This model allows for the prediction of the yield under any given set of conditions within the studied range and enables the determination of the precise optimal values for each parameter to achieve maximum yield. wuxiapptec.com

Parameters for Optimization via Mathematical Modeling
ParameterDescriptionMethod of AnalysisGoal of ModelingSource
Molar RatioRatio of 2-isopropoxy ethanol to 4-hydroxybenzyl alcoholHPLC to monitor reactant concentrationDetermine the ideal stoichiometry to maximize product formation and minimize waste. wuxiapptec.com
Reaction TimeDuration of the reactionHPLC to monitor reaction progress over timeIdentify the point of maximum conversion without allowing for product degradation. wuxiapptec.com
TemperatureThe temperature at which the reaction is conductedControlled heating/cooling and process monitoringFind the optimal temperature that balances reaction rate and selectivity. wuxiapptec.com

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly integral to the development of new synthetic methods, particularly in the production of pharmaceuticals and agrochemicals where fluorinated compounds are prevalent. The goal is to design processes that are more environmentally benign, safer, and more efficient. youtube.com

A key focus in green fluorine chemistry is the development of methods that use safe, environmentally friendly reagents and avoid toxic materials. rsc.orgyoutube.com This includes moving away from hazardous fluorinating agents and developing catalytic processes that reduce waste. For example, transition-metal catalyzed reactions are often considered "greener" than traditional methods that require stoichiometric amounts of harsh reagents. rsc.org

The choice of solvent is another critical aspect of green chemistry. There is a significant push to replace hazardous organic solvents with more sustainable alternatives. Recent advancements have demonstrated the feasibility of performing fluorination reactions in aqueous media, which was long thought to be incompatible with reactive fluorine chemistry. The successful combination of "untamed" fluorine and "mild" water in chemical reactions opens new prospects for green synthesis. Furthermore, the use of bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) in major synthetic reactions, such as nickel-catalyzed aminations, represents a significant step towards more sustainable chemical manufacturing. nih.gov While many modern reactions may not yet be perfectly "green," they represent a substantial improvement in generality, selectivity, and environmental friendliness over traditional approaches. youtube.com

Iii. Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Mechanistic Studies of Aromatic Ring Functionalization

Radical trifluoromethylation represents a significant strategy for the synthesis of trifluoromethyl-containing aromatic compounds. bohrium.com One proposed mechanism for the trifluoromethylation of phenols involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, such as trifluoromethyl iodide (CF3I) or Togni's and Umemoto's reagents. bohrium.comchemistryviews.org Recent research has demonstrated a visible-light-promoted method for the multiple trifluoromethylation of phenol (B47542) derivatives using CF3I. chemistryviews.org The proposed mechanism involves a sequential functionalization initiated by single-electron transfers from a photoexcited phenoxide intermediate to the CF3I. chemistryviews.org

Another approach involves the use of enzymes, such as laccase, which have been utilized for the trifluoromethylation of phenols with chemically generated CF3 radicals. acs.org A plausible mechanism for copper-catalyzed oxytrifluoromethylation involves the activation of a reagent like the Togni reagent by a Cu(I) center, which generates a CF3 radical and a Cu(II) species. acs.org This radical then adds to an alkene, forming a substrate-centered radical, which is followed by a copper-mediated cyclization. acs.org While these methods highlight general strategies, the specific application to 2-Isopropoxy-4-(trifluoromethyl)phenol would be influenced by the steric hindrance of the isopropoxy group and the electronic landscape of the substituted ring.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, the benzene (B151609) ring acts as a nucleophile. masterorganicchemistry.com The hydroxyl and isopropoxy groups on this compound are activating ortho-, para-directors, while the trifluoromethyl group is a deactivating meta-director. youtube.com The strong deactivating effect of the -CF3 group makes the ring less reactive towards electrophiles compared to phenol itself. youtube.com The directing effects are additive. For an incoming electrophile, the positions ortho and para to the activating groups are favored. Given the structure, the positions open for substitution are C3, C5, and C6. The C6 position is ortho to the hydroxyl group and para to the isopropoxy group, making it electronically favorable. However, it is also sterically hindered by the adjacent isopropoxy group. The C5 position is meta to the hydroxyl and isopropoxy groups but ortho to the deactivating trifluoromethyl group. The C3 position is para to the hydroxyl group and ortho to the isopropoxy group, but also meta to the trifluoromethyl group, likely making it the most favored position for electrophilic attack.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common than EAS but can occur on aryl halides or other rings with suitable leaving groups, particularly when strong electron-withdrawing groups are present. libretexts.org The reaction proceeds through a two-step mechanism involving the addition of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgyoutube.com For NAS to occur, an electron-withdrawing substituent must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.org In this compound, the trifluoromethyl group at the para position relative to the hydroxyl group could activate a suitable leaving group at the C1 position for nucleophilic attack. The rate of NAS is influenced by the polarity of the carbon-leaving group bond, with more polarized bonds facilitating the initial nucleophilic attack, which is the slow step of the reaction. youtube.com

Photochemical and Oxidative Degradation Mechanisms of Phenolic Structures

Trifluoromethylated phenols are susceptible to photo-oxidation. rsc.org Studies on related compounds have shown that these degradation processes can be mediated by reactive oxygen species and involve complex charge-transfer mechanisms. rsc.orgconicet.gov.ar

Kinetic studies on various trifluoromethylphenols have revealed that they are highly susceptible to photo-oxidation through a mechanism mediated by singlet molecular oxygen (¹O₂). rsc.orgconicet.gov.ar The reaction proceeds via a charge-transfer mechanism, which is influenced by pH and the polarity of the medium. rsc.org Both the neutral phenol and its corresponding phenoxide ion can react with ¹O₂, although the phenoxide ions exhibit significantly higher reaction rates. rsc.orgconicet.gov.ar

The hydrogen phosphate (B84403) radical (HPO₄•⁻) also reacts efficiently with trifluoromethylated phenols, with absolute rate constants in the range of 4 × 10⁸ to 1 × 10⁹ M⁻¹ s⁻¹. rsc.org The reaction with HPO₄•⁻ proceeds through different channels than the ¹O₂-mediated oxidation, leading to different intermediate and final products. rsc.org For instance, the reaction of 3-trifluoromethylphenol with HPO₄•⁻ results in the formation of the 3-trifluoromethylphenoxyl radical. rsc.org

Interactive Table: Rate Constants for Reactions with ¹O₂ and HPO₄•⁻
Compound Reactant Rate Constant (k) Conditions Reference
Trifluoromethylphenols (general) ¹O₂ (with phenol form) ~10⁶ M⁻¹ s⁻¹ D₂O rsc.org
Trifluoromethylphenols (general) ¹O₂ (with phenoxide form) 1.2 × 10⁸ - 3.6 × 10⁸ M⁻¹ s⁻¹ Water rsc.org
Trifluoromethylphenols (general) HPO₄•⁻ 4 × 10⁸ - 1 × 10⁹ M⁻¹ s⁻¹ - rsc.org

The oxidation of phenols often proceeds through the formation of phenoxyl radicals as key intermediates. nih.govpsu.edu These radicals can be generated through one-electron oxidation by various species, including peroxidases or photochemically generated radicals. nih.govpsu.edu The formation of phenoxyl radicals from phenol can be initiated by the photolysis of iron(III) complexes, which generate hydroxyl radicals that subsequently react with the phenol. psu.edu

The stability and subsequent reactions of the phenoxyl radical are influenced by the substituents on the aromatic ring. In the case of 4-(trifluoromethyl)phenol (B195918), the electron-withdrawing nature of the -CF3 group would affect the electronic structure of the corresponding phenoxyl radical. These radicals can undergo coupling reactions to form biphenols and other dimeric products. researchgate.net

Charge-transfer complexes play a crucial role in many photochemical reactions. dntb.gov.uarsc.org In some enzymatic systems, photoexcitation of an enzyme-templated charge-transfer complex involving the substrate and a cofactor can initiate radical formation. nih.gov For phenolic compounds, interactions with species like paraquat (B189505) can form stable, colored, crystalline charge-transfer complexes. rsc.org The formation of such complexes and subsequent electron transfer events are fundamental steps in the generation of reactive intermediates like phenoxyl radicals, which drive the degradation and transformation pathways of these molecules.

Reaction Kinetics and Thermodynamic Considerations in Phenol Derivatization

The derivatization of phenols, for instance, through silylation for analytical purposes, often proceeds via an SN2 substitution mechanism where the hydroxyl proton is replaced by the derivatizing group. researchgate.net The kinetics of such reactions are driven by the presence of a good leaving group on the derivatizing agent. researchgate.net

For reactions involving radical intermediates, such as the dehydration of OH-adduct radicals of phenol to form phenoxyl radicals, the reaction rates are highly dependent on catalysts like protons or phosphate ions. rsc.org For example, the rate constant for the proton-catalyzed dehydration of the p-OH-adduct of phenol is on the order of 1.0 × 10⁹ dm³ mol⁻¹ s⁻¹. rsc.org The competition between different reaction pathways, such as dioxygen addition versus dehydration, is determined by the relative rate constants of these processes. rsc.org The thermodynamics of these reactions, including the redox potentials of the involved species, dictate the favorability and direction of electron transfer processes, which are central to the formation of phenoxyl radicals and other intermediates. researchgate.net

Influence of Reaction Parameters on Yield and Selectivity

The etherification of 4-(trifluoromethyl)phenol with an isopropylating agent, typically following a Williamson ether synthesis model, is governed by several critical parameters. The judicious control of these factors is paramount to maximize the formation of the desired this compound and minimize the generation of undesired byproducts, such as C-alkylated isomers and poly-alkylated species. The primary competing reaction is the alkylation of the aromatic ring at the positions ortho and para to the hydroxyl group.

The electron-withdrawing nature of the trifluoromethyl group at the para position increases the acidity of the phenolic proton (lowering the pKa) compared to unsubstituted phenol. vanderbilt.edu This heightened acidity facilitates the formation of the corresponding phenoxide anion, the active nucleophile in the Williamson synthesis, even with moderately strong bases. However, this electronic effect also influences the nucleophilicity of the resulting phenoxide and the electrophilicity of the aromatic ring, impacting the O- versus C-alkylation ratio.

Several key reaction parameters and their influence on the synthesis of aryl ethers are well-documented in the literature for related systems and can be extrapolated to the synthesis of this compound. wikipedia.orgchemistrytalk.org

Key Reaction Parameters and Their Expected Influence:

Base: The choice of base is critical for the deprotonation of 4-(trifluoromethyl)phenol. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) ensure complete and irreversible formation of the phenoxide. vanderbilt.edu Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly given the increased acidity of the starting phenol, and may offer milder reaction conditions. The counter-ion of the base can also play a role, with larger, softer cations potentially favoring O-alkylation.

Solvent: The solvent plays a multifaceted role, influencing the solubility of the reactants, the reactivity of the nucleophile, and the reaction pathway. Aprotic polar solvents, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), are commonly used in Williamson ether synthesis as they can solvate the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity. wikipedia.org The use of protic solvents, like alcohols, can lead to decreased O-alkylation selectivity due to hydrogen bonding with the phenoxide oxygen, which reduces its nucleophilicity and can favor C-alkylation. rsc.org

Alkylating Agent: For the synthesis of an isopropyl ether, common alkylating agents include isopropyl halides (e.g., 2-bromopropane (B125204) or 2-iodopropane) or isopropyl tosylate. Being a secondary alkylating agent, isopropyl halides are susceptible to a competing E2 elimination reaction, which would produce propene and consume the base and alkylating agent, thereby reducing the yield of the desired ether. masterorganicchemistry.com The choice of leaving group is also important, with iodide being a better leaving group than bromide or chloride, leading to faster reaction rates.

Temperature: The reaction temperature affects the rates of both the desired SN2 reaction (O-alkylation) and the competing E2 elimination and C-alkylation reactions. Generally, lower temperatures favor the SN2 pathway over elimination. However, sufficient thermal energy is required to achieve a reasonable reaction rate. Typical temperatures for Williamson ether synthesis range from 50 to 100 °C. wikipedia.org

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be advantageous, especially in solid-liquid or liquid-liquid systems. The catalyst facilitates the transfer of the phenoxide anion into the organic phase where the alkylating agent resides, thereby increasing the reaction rate and potentially improving selectivity for O-alkylation by minimizing side reactions in the aqueous or solid phase.

The following interactive table summarizes the expected influence of various reaction parameters on the yield and selectivity of this compound synthesis.

ParameterConditionExpected Effect on YieldExpected Effect on O-Alkylation SelectivityRationale
BaseStrong (e.g., NaH)IncreaseIncreaseComplete and irreversible deprotonation to form the phenoxide nucleophile.
Weak (e.g., K₂CO₃)DecreaseMay DecreaseIncomplete deprotonation may lead to lower overall conversion.
SolventAprotic Polar (e.g., DMF, Acetonitrile)IncreaseIncreaseEnhances nucleophilicity of the phenoxide by not solvating the anion as strongly. rsc.org
Protic (e.g., Ethanol)DecreaseDecreaseSolvates the phenoxide via hydrogen bonding, reducing its nucleophilicity and favoring C-alkylation. rsc.org
Alkylating AgentIsopropyl IodideIncreaseNeutralIodide is a better leaving group than bromide or chloride, leading to a faster reaction rate.
Isopropyl Bromide/ChlorideDecreaseNeutralSlower reaction rate compared to iodide.
TemperatureLow to ModerateOptimalIncreaseFavors SN2 reaction over E2 elimination, which has a higher activation energy.
HighDecreaseDecreasePromotes the competing E2 elimination and potentially C-alkylation.

Computational Modeling of Reaction Coordinates and Transition States

The reaction is expected to proceed via an SN2 mechanism, where the 4-(trifluoromethyl)phenoxide anion acts as the nucleophile, attacking the electrophilic carbon of the isopropylating agent. masterorganicchemistry.com A competing pathway is C-alkylation, where the phenoxide acts as a nucleophile through its aromatic ring.

Key Features of the Reaction Coordinate:

Reactant Complex: The reaction initiates with the formation of a reactant complex, where the phenoxide anion and the alkylating agent are associated through non-covalent interactions. nih.gov

Transition State (TS): The transition state for O-alkylation involves the partial formation of the C-O bond and partial cleavage of the C-leaving group bond. The geometry of the TS is crucial; for an SN2 reaction, it will have a trigonal bipyramidal character at the reacting carbon center. nih.gov The energy of this transition state (the activation energy) determines the reaction rate.

Product Complex: After the transition state, a product complex is formed where the newly formed ether and the leaving group anion are in close proximity before diffusing apart.

The trifluoromethyl group, being a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects, will have a significant impact on the reaction coordinate. It will stabilize the negative charge on the phenoxide anion, making the starting material more stable. This stabilization, however, also delocalizes the negative charge away from the oxygen atom and into the aromatic ring, which could potentially decrease the nucleophilicity of the oxygen and increase the propensity for C-alkylation compared to unsubstituted phenol.

Computational models would be expected to show that the activation energy for O-alkylation is influenced by a balance of factors: the increased acidity of the phenol (favoring phenoxide formation) and the potentially reduced nucleophilicity of the phenoxide oxygen. The relative energies of the transition states for O-alkylation versus C-alkylation will determine the selectivity of the reaction. It is anticipated that the transition state for O-alkylation would still be lower in energy than that for C-alkylation under most conditions, leading to the ether as the major product.

The following conceptual data table, based on general principles of physical organic chemistry and findings from computational studies on similar systems, illustrates the expected relative energy barriers for the competing reaction pathways.

Reaction PathwayDescriptionExpected Relative Activation Energy (ΔG‡)Influence of CF₃ Group
O-Alkylation (SN2)Nucleophilic attack by the phenoxide oxygen on the isopropylating agent.LowerMay slightly increase the barrier compared to unsubstituted phenoxide due to reduced oxygen nucleophilicity, but still the favored pathway.
C-Alkylation (ortho)Nucleophilic attack by the ortho-carbon of the aromatic ring.HigherThe electron-withdrawing CF₃ group deactivates the ring towards electrophilic attack, thus increasing the activation energy for C-alkylation.
Elimination (E2)Base-mediated removal of a proton from the isopropylating agent, leading to propene.Variable (increases with temperature and base strength)Indirectly influenced by the conditions required for phenoxide formation.

Iv. Advanced Spectroscopic Characterization and Structural Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework can be assembled.

High-resolution ¹H and ¹³C NMR spectra provide critical information about the number and type of hydrogen and carbon atoms in distinct electronic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Isopropoxy-4-(trifluoromethyl)phenol is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the isopropoxy group protons. The aromatic region would display three signals corresponding to the protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the hydroxyl (-OH), isopropoxy (-O-iPr), and trifluoromethyl (-CF₃) substituents. The isopropoxy group would be identifiable by a characteristic septet for the methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons. The phenolic -OH proton typically appears as a broad singlet, and its chemical shift can vary with solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, nine distinct signals are anticipated: six for the aromatic carbons, and three for the isopropoxy and trifluoromethyl carbons. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbon directly bonded to the CF₃ group will also exhibit coupling to fluorine. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. nih.gov

Predicted NMR Data for this compound

Click to view predicted ¹H NMR and ¹³C NMR data

Predicted ¹H NMR Data

Predicted Chemical Shift (δ ppm) Multiplicity Integration Assignment
~7.1-7.3 d 1H Ar-H
~6.9-7.1 dd 1H Ar-H
~6.8-7.0 d 1H Ar-H
~5.5-6.0 br s 1H -OH
~4.5 septet 1H -OCH(CH₃)₂

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ ppm) Assignment Notes
~148 C-OH Aromatic C
~145 C-O-iPr Aromatic C
~125 (q) C-CF₃ Aromatic C, shows ¹JCF coupling
~123 (q) -CF₃ Trifluoromethyl C, shows ¹JCF coupling
~118 Ar-C Aromatic C
~117 Ar-C Aromatic C
~115 Ar-C Aromatic C
~72 -OCH(CH₃)₂ Isopropoxy methine C

¹⁹F NMR is highly sensitive and provides a wide range of chemical shifts, making it an excellent tool for characterizing fluorinated compounds. The 19F nucleus has a high natural abundance and sensitivity, close to that of protons. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. nih.gov The chemical shift of this signal is sensitive to the electronic environment on the benzene ring. nih.govazom.com Since there are no adjacent fluorine atoms, and proton decoupling is typically employed, this signal will appear as a singlet. azom.com The typical chemical shift for a trifluoromethyl group on a benzene ring is found in the range of -60 to -65 ppm relative to a CFCl₃ standard.

While 1D NMR spectra identify the different chemical environments, 2D NMR techniques are employed to establish the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. It would confirm the coupling between the aromatic protons and definitively link the methine and methyl protons within the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, allowing for its identification.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. escholarship.org The hydroxyl group (-OH) will produce a broad absorption band in the 3200-3600 cm⁻¹ region due to hydrogen bonding. rsc.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropoxy group are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically occur in the 1450-1600 cm⁻¹ range. The spectrum will also feature strong C-O stretching bands for the phenolic and ether linkages. Crucially, the trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically in the 1100-1350 cm⁻¹ region. acs.org

Predicted FT-IR Data for this compound

Click to view predicted FT-IR absorption bands
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3600–3200Strong, BroadO-H StretchPhenolic -OH
3100–3000Medium-WeakC-H StretchAromatic C-H
2980–2850MediumC-H StretchAliphatic (Isopropoxy)
1600, 1500, 1450Medium-StrongC=C StretchAromatic Ring
1350–1100Very StrongC-F StretchTrifluoromethyl (-CF₃)
1260–1200StrongC-O StretchAryl Ether
1230–1180StrongC-O Stretch / O-H BendPhenol (B47542)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to polar functional groups, Raman is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring C=C stretching vibrations around 1600 cm⁻¹. uliege.beresearchgate.net Symmetric C-F stretching modes of the CF₃ group would also be Raman active. In contrast to FT-IR, the O-H stretching vibration is typically very weak in Raman spectra. The scattering intensities around 1600-1699 cm⁻¹ and 1300-1400 cm⁻¹ are particularly useful for differentiating between classes of phenolic compounds. uliege.be

Table of Compounds

Compound Name
This compound
2-trifluoromethylphenol
3-(2-Chloro-5-trifluoromethyl-phenylethynyl)-thiophene
2,6-dimethylphenol
2-isopropoxytetrahydropyran
4-trifluoromethylphenol

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of "this compound" by providing its exact mass and elemental formula. Techniques such as Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) are frequently employed for the analysis of phenolic compounds. uni-kiel.de HRMS instruments, like the Quadrupole Time-of-Flight (Q-TOF), offer high mass accuracy, often below 5 ppm, which is crucial for differentiating between compounds with similar nominal masses. ub.edu

While specific HRMS data for "this compound" is not publicly available, the fragmentation behavior can be predicted based on studies of related phenolic and trifluoromethylated compounds. researchgate.netmdpi.com Upon ionization, typically through electrospray ionization (ESI), the molecule would form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation, providing structural insights.

Expected Fragmentation Pathways:

Loss of the Isopropyl Group: A common fragmentation pathway would involve the cleavage of the isopropoxy group, leading to the loss of a neutral propene molecule (C₃H₆) or an isopropyl radical (•C₃H₇).

Cleavage of the Trifluoromethyl Group: The C-CF₃ bond could cleave, resulting in the loss of a •CF₃ radical.

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, although this typically requires higher collision energies.

A hypothetical table of expected HRMS data is presented below.

IonExpected m/z (Monoisotopic)Description
[C₁₀H₁₁F₃O₂ + H]⁺221.0733Protonated parent molecule
[C₁₀H₁₁F₃O₂ - H]⁻219.0587Deprotonated parent molecule
[C₇H₅F₃O₂]⁻179.0220Loss of propene from [M-H]⁻
[C₉H₈F₃O]⁺205.0522Loss of H₂O from [M+H]⁺

This table is generated based on theoretical calculations and fragmentation patterns of similar compounds and is for illustrative purposes.

X-ray Diffraction Crystallography for Absolute Structure and Conformational Insights

X-ray crystallography provides definitive proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. While a crystal structure for "this compound" has not been reported, analysis of related trifluoromethylated heterocycles and oxazole (B20620) cycloadducts offers valuable insights into the expected structural features. nih.govejournal.bywestminster.ac.uk

A hypothetical table of crystallographic data for a related trifluoromethylated phenol is presented below for illustrative purposes.

ParameterExample ValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)14.156 researchgate.net
b (Å)5.0111 researchgate.net
c (Å)15.535 researchgate.net
β (°)104.316 researchgate.net
V (ų)1067.7 researchgate.net
Z4 researchgate.net

This table presents example data from a related compound, 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, to illustrate typical parameters.

The crystal packing is governed by a network of intramolecular and intermolecular interactions. For "this compound," key interactions would include:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, forming intermolecular hydrogen bonds with the oxygen of the isopropoxy group or the fluorine atoms of the trifluoromethyl group of neighboring molecules. Intramolecular hydrogen bonding between the hydroxyl group and the isopropoxy oxygen is also possible, which would influence the conformation of the isopropoxy group relative to the phenyl ring.

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal. nih.goviucr.orgnih.gov The analysis of Hirshfeld surfaces for related fluorinated compounds often reveals that H···H, F···H, and C···H contacts are the most significant contributors to the crystal packing. iucr.orgnih.gov The dnorm surface would highlight the regions involved in strong interactions, such as hydrogen bonds, which appear as red areas. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation and the nature of substituents on the aromatic ring. researchgate.net The UV-Vis spectrum of "this compound" is expected to show characteristic absorption bands corresponding to π → π* transitions of the benzene ring.

The position and intensity of these absorption maxima (λmax) are influenced by the substituents. nih.govresearchgate.net The hydroxyl (-OH) and isopropoxy (-O-iPr) groups are auxochromes that generally cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. Conversely, the strongly electron-withdrawing trifluoromethyl (-CF₃) group can also influence the electronic transitions. In para-substituted phenols, electron-withdrawing substituents can enhance the acidity of the radical cation formed upon irradiation. acs.org

The spectrum of phenol in a non-polar solvent typically shows two main absorption bands around 210 nm and 270 nm. For "this compound," these bands are expected to be shifted. A study on substituted phenols showed that the primary and secondary bands are sensitive to substitution. nih.gov For example, phenol itself has a λmax around 275 nm. docbrown.info The presence of the isopropoxy and trifluoromethyl groups will modulate this value.

A hypothetical UV-Vis absorption data table is provided below.

Solventλmax 1 (nm)λmax 2 (nm)
Hexane~220~278
Ethanol (B145695)~225~283

This table is an estimation based on the known effects of similar substituents on the UV-Vis spectrum of phenol.

V. Computational Chemistry and Theoretical Studies of 2 Isopropoxy 4 Trifluoromethyl Phenol

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the stability, reactivity, and spectroscopic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map out the electronic landscape of 2-Isopropoxy-4-(trifluoromethyl)phenol.

Density Functional Theory (DFT) is a mainstay of computational chemistry for studying phenolic compounds due to its balance of accuracy and computational cost. niscpr.res.innih.gov For a molecule like this compound, a geometry optimization would be performed, typically using a functional such as B3LYP or M06-2X combined with a basis set like 6-311+G(d,p) to accurately account for electron correlation and polarization. researchgate.netrsc.orgepa.gov This process systematically alters the molecule's geometry to find the lowest energy conformation, yielding precise predictions of bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis is conducted. This calculation serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared and Raman spectra. niscpr.res.inrsc.org The calculated vibrational modes can be assigned to specific molecular motions, such as the O-H stretch of the phenol (B47542) group, the C-F stretches of the trifluoromethyl group, and the C-O stretches of the isopropoxy ether linkage. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Table 1: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical data based on typical values for the indicated functional groups.

Functional Group Vibrational Mode Typical Calculated Wavenumber (cm⁻¹)
Phenolic -OH O-H Stretch ~3600
Trifluoromethyl -CF₃ C-F Symmetric Stretch ~1150
Trifluoromethyl -CF₃ C-F Asymmetric Stretch ~1280
Isopropoxy -OCH(CH₃)₂ C-O Stretch ~1100

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). taylorandfrancis.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors This table presents hypothetical data to illustrate the expected substituent effects on the electronic properties of the phenol ring.

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Phenol (for comparison) -6.05 -1.45 4.60

A Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution around a molecule, highlighting regions that are rich or deficient in electron density. chemrxiv.org This analysis is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. ajchem-a.com The MEP is plotted onto the molecule's electron density surface, with colors typically ranging from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor). researchgate.net

For this compound, the MEP surface would be expected to show a significant region of negative electrostatic potential (red) around the highly electronegative oxygen atom of the phenolic hydroxyl group, identifying it as a prime site for hydrogen bond acceptance and electrophilic attack. imist.mamdpi.com Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a hydrogen bond donor site. The electron-withdrawing trifluoromethyl group would also influence the potential around the aromatic ring, creating a more complex electrostatic landscape compared to unsubstituted phenol. mdpi.com

Investigation of Molecular Interactions and Recognition

Understanding how this compound interacts with larger biological molecules is crucial for exploring its potential bioactivity. Computational techniques like molecular docking and the analysis of non-covalent forces are central to these investigations.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, usually a protein). nih.govbiomedpharmajournal.org While specific docking studies on this compound are not prominent in the literature, research on related trifluoromethylated and phenolic compounds demonstrates their potential as ligands for various biological targets, including enzymes and cellular receptors. researchgate.neteuropeanreview.orgdergipark.org.tr

A typical docking simulation would involve placing this compound into the active site of a target protein. A scoring function would then calculate the binding energy, with more negative values indicating a more favorable interaction. jbcpm.com The results would reveal the most stable binding pose and identify the specific amino acid residues in the protein's active site that interact with the ligand through various non-covalent forces. Such studies on related compounds have explored targets like the androgen receptor and various oxidoreductase enzymes. researchgate.netdergipark.org.tr

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents a hypothetical outcome of a molecular docking simulation to demonstrate the type of data generated.

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Cyclooxygenase-2 (COX-2) -8.5 Ser-530, Tyr-385 Hydrogen Bond, π-Stacking
Val-349, Leu-352 Hydrophobic

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. For this compound, several such interactions are key.

Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor (via its hydrogen atom) and acceptor (via its oxygen atom). nih.gov This is often the most significant interaction driving the binding of phenols to protein active sites. Furthermore, the fluorine atoms of the trifluoromethyl group, while not strong acceptors, can participate in weaker C-F···H hydrogen bonds, a feature of growing interest in medicinal chemistry. acs.orgnih.govrsc.org

π-Stacking: The electron-rich aromatic ring can engage in π-π stacking or π-cation interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. nih.gov

Hydrophobic Interactions: The nonpolar isopropoxy group and the trifluoromethyl group can form favorable hydrophobic interactions with nonpolar amino acid residues, such as valine, leucine, and isoleucine, helping to anchor the molecule in the binding site.

A detailed analysis of these interactions, often visualized after a docking simulation, is essential for understanding the structural basis of molecular recognition and for the rational design of related bioactive compounds. acs.org

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on quantum mechanics, can predict various spectroscopic properties of a molecule with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and understanding the relationship between molecular structure and spectral features. For this compound, these methods can be applied to predict NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts are a prime example of the predictive power of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide reliable predictions of ¹H, ¹³C, and ¹⁹F NMR spectra. researchgate.netresearchgate.net The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations would predict distinct signals for the aromatic protons, the isopropoxy group's methine and methyl protons, and the fluorine atoms of the trifluoromethyl group. The calculated chemical shifts are highly sensitive to the molecular geometry and the electronic environment of the nuclei. For instance, the electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the isopropoxy and hydroxyl groups would significantly influence the chemical shifts of the aromatic protons and carbons. tandfonline.comlibretexts.org

A hypothetical table of predicted ¹H and ¹⁹F NMR chemical shifts for this compound, based on DFT/GIAO calculations, is presented below. The exact values would depend on the level of theory and basis set used in the calculation. researchgate.netresearchgate.net

Atom Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (position 3)7.2 - 7.4d
Aromatic H (position 5)7.0 - 7.2dd
Aromatic H (position 6)6.8 - 7.0d
Isopropoxy CH4.5 - 4.7sept
Isopropoxy CH₃1.2 - 1.4d
Phenolic OH5.0 - 6.0s
CF₃-60 to -65s

Vibrational (IR and Raman) Spectroscopy:

First-principles calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. After geometric optimization, a frequency calculation is performed to determine the normal modes of vibration. These calculations can help in assigning the various peaks in an experimental spectrum to specific molecular motions, such as C-H stretching, O-H bending, or vibrations of the trifluoromethyl group. A study on substituted 4-phenylphenols demonstrated the successful application of DFT/B3LYP/6-311++G(d,p) for calculating vibrational wavenumbers. tandfonline.com

Electronic (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. tandfonline.comdoaj.orgmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations could predict the absorption maxima (λ_max) corresponding to π→π* transitions within the benzene (B151609) ring. The positions of these absorption bands would be influenced by the substituents; the hydroxyl and isopropoxy groups act as auxochromes, typically causing a red shift (shift to longer wavelengths) of the absorption bands. doaj.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying transition states and reaction intermediates. For this compound, computational studies can shed light on various potential transformations.

Defluorination Reactions:

A significant area of interest for trifluoromethyl-substituted compounds is their potential for defluorination. A recent computational study on trifluoromethylphenols (TFMPs) using DFT revealed a likely mechanism for their spontaneous aqueous defluorination. rsc.orgrsc.orgresearchgate.net The study proposed that the reaction proceeds via an E1cb (Elimination Unimolecular conjugate Base) mechanism. This pathway involves the initial deprotonation of the phenolic hydroxyl group to form a phenoxide ion. The negative charge on the oxygen is delocalized onto the aromatic ring, which facilitates the elimination of a fluoride (B91410) ion from the trifluoromethyl group. rsc.orgrsc.org

A simplified representation of the computationally proposed defluorination pathway is shown below:

Step Description Key Computational Insight
1. DeprotonationThe phenolic proton is removed by a base (e.g., water or hydroxide).The acidity of the phenol is a crucial factor. libretexts.org
2. Intermediate FormationA negatively charged intermediate is formed with charge delocalization.Resonance structures and molecular orbitals can be calculated to show charge distribution.
3. Fluoride EliminationA fluoride ion is eliminated from the trifluoromethyl group.The transition state for this step can be located to determine the activation energy. rsc.orgrsc.org
4. Product FormationA benzoyl fluoride intermediate is formed, which then hydrolyzes.The energies of reactants, intermediates, transition states, and products are calculated to map the potential energy surface. rsc.orgrsc.org

Other Potential Reactions:

Computational methods can also be used to explore other reaction pathways, such as electrophilic aromatic substitution or oxidation. openstax.org The hydroxyl and isopropoxy groups are activating and ortho-, para-directing, while the trifluoromethyl group is deactivating and meta-directing. DFT calculations can predict the most likely sites for electrophilic attack by analyzing the distribution of electron density and the energies of the corresponding intermediates (sigma complexes). libretexts.org Similarly, the mechanism of oxidation, which for phenols can lead to quinone-type structures, can be investigated by modeling the reaction with various oxidizing agents. openstax.org The reactivity of substituted phenols with radicals has also been a subject of study, where computational approaches can complement experimental kinetic data. cmu.edu

Vi. Structure Property Relationships and Advanced Derivatives Research

Rational Design and Synthesis of Analogues with Tuned Molecular Properties

The rational design of analogues of 2-Isopropoxy-4-(trifluoromethyl)phenol is a key strategy for modulating its properties. This involves systematic changes to the molecule's architecture, such as altering substituent positions, embedding the core structure into larger, more complex scaffolds, and controlling the three-dimensional arrangement of atoms.

The this compound moiety can serve as a versatile building block for the synthesis of more complex heterocyclic structures, a common strategy in medicinal chemistry to access a wider range of biological targets.

Oxazole (B20620) Derivatives: Phenolic precursors are often used in the synthesis of oxazoles. Methods like the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, or reactions of α-haloketones with primary amides, provide routes to oxazole rings. pharmaguideline.com The phenolic hydroxyl group of this compound could be functionalized to participate in such cyclization reactions, leading to novel oxazole-containing compounds. youtube.comorganic-chemistry.orgnih.gov A series of novel oxazol-5-one derivatives featuring a chiral trifluoromethyl moiety have been synthesized and shown to possess potent antitumor activities. researchgate.net

Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidine rings, which are core components of many biologically active molecules, can be achieved through the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine. bu.edu.eg Phenolic compounds can be elaborated to create the necessary three-carbon component for this condensation. Multi-component reactions are often employed to create trifluoromethyl-substituted pyrimidines, avoiding challenges associated with direct trifluoromethylation. researchgate.netresearchgate.net

Imine Derivatives: Imines, or Schiff bases, are commonly formed through the condensation of a primary amine with an aldehyde or ketone. organic-chemistry.orgnih.gov The phenolic ring of this compound can be functionalized to include an aldehyde, or the molecule could be reacted with an amine-containing partner. Microwave-assisted synthesis using solid acid catalysts has proven to be an environmentally friendly and efficient method for preparing trifluoromethyl-imines from trifluoromethyl-ketones and primary amines. nih.gov

Chemical ScaffoldGeneral Synthetic ApproachPotential Role of Phenol (B47542) Moiety
Oxazole Robinson-Gabriel synthesis (cyclodehydration of α-acylamino ketones) pharmaguideline.comPrecursor for the α-acylamino ketone
Pyrimidine Condensation of a 1,3-dicarbonyl compound with an amidine/urea bu.edu.egCan be modified to form the 1,3-dicarbonyl component
Imine Condensation of an aldehyde/ketone with a primary amine organic-chemistry.orgCan be functionalized with an aldehyde group for condensation

The introduction of stereocenters, particularly those bearing a trifluoromethyl group, is a critical aspect of modern drug design. The synthesis of chiral α-trifluoromethyl alcohols and ethers is of great interest for pharmaceuticals and agrochemicals. doaj.org When synthesizing derivatives of this compound that contain chiral centers, controlling the stereochemistry is paramount, as different enantiomers or diastereomers can have vastly different biological activities. Strategies for stereoselective synthesis often involve the use of chiral catalysts or auxiliaries to direct the formation of one stereoisomer over another. The synthesis of α-trifluoromethyl-amines, for instance, can start from an aldehyde or ketone, which is converted to an imine and then trifluoromethylated using reagents like the Ruppert-Prakash reagent (Me3SiCF3). enamine.net

Impact of Trifluoromethyl and Isopropoxy Groups on Molecular Conformation and Dynamics

The conformation and dynamic behavior of this compound are largely dictated by the steric and electronic properties of its two key substituents.

The trifluoromethyl group (-CF3) is a distinctive substituent known for its strong electron-withdrawing nature and significant steric profile. mdpi.com Its high electronegativity can influence the acidity of the phenolic proton and affect the molecule's interactions, such as hydrogen bonding. mdpi.com The presence of a -CF3 group can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can improve membrane permeability. mdpi.com

The isopropoxy group (-OCH(CH3)2) , being a branched alkyl ether, introduces considerable steric bulk compared to smaller methoxy or ethoxy groups. This steric hindrance can influence the preferred orientation (conformation) of the group relative to the plane of the benzene (B151609) ring. While methoxybenzenes often favor a planar conformation, bulkier groups can cause the substituent to rotate out of the plane. nih.gov This can affect how the molecule packs in a crystal lattice and how it interacts with biological receptors.

Together, the bulky, electron-donating-by-resonance isopropoxy group and the strongly electron-withdrawing, sterically demanding trifluoromethyl group create a unique electronic and steric environment on the phenol ring, influencing its shape, flexibility, and intermolecular interactions.

Functional GroupKey PropertiesImpact on Molecular Structure and Properties
Trifluoromethyl (-CF3) Strong electron-withdrawing effect, high electronegativity, lipophilic, metabolically stable. mdpi.comIncreases acidity of phenol, enhances membrane permeability, improves metabolic stability, influences electronic interactions. mdpi.com
Isopropoxy (-OCH(CH3)2) Sterically bulky, electron-donating via resonance.Restricts rotation, influences molecular conformation and packing, can direct substitution patterns in further reactions.

Advanced Functionalization of Phenolic Systems for Enhanced Characteristics (e.g., related to natural phenols)

Phenols are a widespread class of compounds in nature, and their functionalization is a well-established strategy to enhance or modify their properties. nih.gov These strategies, often inspired by natural product chemistry, can be applied to synthetic phenols like this compound to create derivatives with improved characteristics.

Advanced functionalization techniques often focus on modifying the aromatic ring directly through C-H activation. This modern synthetic strategy bypasses the need for pre-functionalized starting materials, allowing for the direct introduction of new substituents onto the phenol's carbon skeleton in a more atom-economical fashion. nih.govemory.edu Transition-metal catalysis is a powerful tool for achieving site-selective C-H functionalization of phenols. nih.gov

Other derivatization strategies analogous to those used for natural phenols include:

Etherification/Esterification: Modifying the phenolic hydroxyl group can alter solubility, protect it from reaction, or act as a prodrug strategy. nih.gov

Alkylation/Arylation: Introducing new carbon-carbon bonds at the ortho or para positions of the phenol can significantly alter the molecule's shape and biological activity.

Introduction of Nitrogen-containing groups: Amination or the formation of heterocyclic rings can introduce new hydrogen bonding capabilities and basic centers, which are often crucial for drug-receptor interactions.

By applying these advanced functionalization methods, researchers can systematically modify the this compound scaffold to explore new chemical space and develop derivatives with enhanced or entirely new functionalities. researchgate.net

Vii. Applications in Chemical Science and Interdisciplinary Research

Role as Versatile Intermediates in Organic Synthesis

The strategic placement of functional groups on the phenyl ring of 2-isopropoxy-4-(trifluoromethyl)phenol makes it a highly valuable precursor in the synthesis of more elaborate chemical architectures.

The phenolic hydroxyl group of this compound is a key reactive site for the formation of ether linkages, particularly in the synthesis of diaryl ethers. Diaryl ethers are a class of organic compounds that feature two aryl groups linked by an oxygen atom and are prevalent in natural products, pharmaceuticals, and polymers. The synthesis of diaryl ethers can be achieved through various methods, including the Ullmann condensation and palladium-catalyzed Buchwald-Hartwig C-O coupling reactions. organic-chemistry.org

In these reactions, this compound can react with a variety of aryl halides or arylboronic acids to yield unsymmetrical diaryl ethers. The trifluoromethyl group on the phenol (B47542) ring can influence the reactivity of the molecule and the properties of the resulting diaryl ether. For instance, N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification has been described as a method for constructing enantioenriched axially chiral diaryl ethers. nih.govnih.govrsc.org This protocol demonstrates good functional group tolerance and can be applied to late-stage functionalization, providing a platform for synthesizing a diverse range of diaryl ether-type atropisomers. nih.gov

Similarly, the phenolic precursor can be transformed into the corresponding amine through multi-step synthetic sequences, opening pathways to complex amine-containing structures. These transformations often involve initial conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine or an amine equivalent.

Table 1: Selected Diaryl Ether Synthesis Methodologies

Reaction Name Catalyst/Reagents Key Features
Ullmann Condensation Copper catalyst, Base Classic method for forming C-O bonds. organic-chemistry.org
Buchwald-Hartwig Coupling Palladium catalyst, Ligand, Base High functional group tolerance and broad substrate scope. organic-chemistry.org
Chan-Lam Coupling Copper catalyst, Base Couples arylboronic acids with phenols. organic-chemistry.org

Heterocyclic and macrocyclic compounds are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and unique structural properties. This compound can serve as a starting material for the construction of these complex ring systems.

The phenolic oxygen and the aromatic ring itself can participate in various cyclization reactions. For instance, the phenol can be a nucleophile in intramolecular Williamson ether synthesis or other ring-closing reactions to form oxygen-containing heterocycles. The trifluoromethyl group can act as a directing group or a point of further functionalization in the assembly of more complex heterocyclic frameworks. The synthesis of such systems often relies on a library of commercially available heterocyclic building blocks. sigmaaldrich.com

Potential in Materials Science and Polymer Chemistry

The unique electronic and steric properties imparted by the isopropoxy and trifluoromethyl groups make this compound an attractive monomer or precursor for advanced materials.

The phenolic group of this compound can be converted into other functional groups suitable for polymerization. A key transformation in this context is the conversion to a boronate ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. cymitquimica.comsigmaaldrich.comalfa-chemistry.com This isopropoxy-containing boronate ester can then participate in cross-coupling reactions, like the Suzuki-Miyaura coupling, with dihaloarenes to form conjugated copolymers. cymitquimica.com

These polymers, incorporating the 2-isopropoxy-4-(trifluoromethyl)phenyl unit, may exhibit interesting photophysical, electronic, and thermal properties. The trifluoromethyl group can enhance solubility, thermal stability, and electron-accepting character, while the isopropoxy group can influence the polymer's morphology and processability. Dynamic covalent hydrogels can be designed using boronate ester-based crosslinking, offering properties like self-healing and injectability for biomedical applications. nih.gov The dynamic nature of boronic esters also allows for reprocessability and chemical recyclability in polymer materials. mdpi.com

Table 2: Properties of Isopropoxyboronic acid pinacol (B44631) ester

Property Value
CAS Number 61676-62-8 cymitquimica.com
Molecular Formula C9H19BO3 cymitquimica.comalfa-chemistry.com
Appearance Colorless to pale yellow liquid or solid cymitquimica.com
Boiling Point 73 °C/15 mmHg sigmaaldrich.com
Density 0.912 g/mL at 25 °C sigmaaldrich.com

| Refractive Index | n20/D 1.409 sigmaaldrich.com |

The phenolic moiety allows for the grafting of this compound onto surfaces of various materials, such as metal oxides or polymers. This surface modification can be used to tailor the surface properties for specific applications. The trifluoromethyl group is known to be highly hydrophobic, and its introduction onto a surface can significantly increase its water-repellency. The isopropoxy group can also contribute to modifying the surface energy and wettability. Such functionalized surfaces could find use in anti-fouling coatings, microfluidic devices, and specialized electronic components.

Exploration of Biological Target Interactions at a Molecular Level

While this article does not delve into pharmacological effects, the structure of this compound suggests potential for interaction with biological macromolecules. The trifluoromethyl group is a common substituent in many biologically active molecules, often enhancing metabolic stability and binding affinity. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, a crucial feature for molecular recognition by proteins.

Computational modeling and in vitro binding assays could be employed to explore the interactions of this compound and its derivatives with specific biological targets, such as enzymes or receptors. For example, the related compound 4-(trifluoromethyl)phenol (B195918) has been studied for its binding at the active site of certain enzymes. sigmaaldrich.com Understanding these interactions at a molecular level is a fundamental aspect of rational drug design and chemical biology research.

Mechanistic Insights into Enzyme Inhibition or Receptor Binding (e.g., CYP2E1 inhibition studies with related phenols)

While direct enzymatic inhibition studies on this compound are not extensively documented in publicly available literature, mechanistic insights can be inferred from research on structurally related phenolic compounds and their interactions with key enzymes like Cytochrome P450 2E1 (CYP2E1).

Studies on simple monocyclic phenols, such as p-nitrophenol, have provided a detailed mechanistic framework for understanding how these molecules can inhibit CYP2E1. Research has shown that the inhibition of CYP2E1 by some phenolic substrates is not straightforward, following a more complex model than simple competitive inhibition. At low concentrations, a substrate like p-nitrophenol is processed at the catalytic site. However, at higher concentrations, a second molecule can bind to a more distant, allosteric "effector" site within the enzyme's access channel. nih.gov This binding at the effector site inhibits the activity at the primary catalytic site. nih.gov Computational docking studies using a homology model of CYP2E1 suggest that this channel contains two sites for monocyclic molecules: the catalytic site near the heme iron and the distal effector site that influences the binding and orientation of molecules at the catalytic center. nih.gov

Potent inhibitors like 4-methylpyrazole (B1673528) demonstrate a mixed inhibition mechanism, binding to both the catalytic and effector sites. nih.gov The presence of bulky or electron-withdrawing groups, such as the trifluoromethyl and isopropoxy groups in this compound, would be expected to significantly influence its binding affinity and inhibitory profile within such a two-site model, potentially enhancing its interaction with either the catalytic or allosteric sites.

Furthermore, related compounds containing trifluoromethyl groups have been investigated as inhibitors for other enzymes. For example, sulfonamide derivatives containing a trifluoromethylpyridyl moiety have been synthesized and shown to inhibit secretory phospholipase A₂. nih.gov

Structural Basis of Bioactivity through Molecular Docking Studies

Molecular docking is a computational technique crucial for elucidating the structural basis of a molecule's biological activity. It predicts the preferred orientation of a ligand when bound to a receptor or enzyme, allowing researchers to understand the specific interactions that stabilize the complex. For fluorinated compounds like this compound, docking studies can reveal how the trifluoromethyl and isopropoxy groups contribute to binding affinity and selectivity.

Although specific docking studies for this compound are not widely published, research on analogous trifluoromethyl-containing molecules provides a clear blueprint for this type of analysis. For instance, molecular docking of novel chromone (B188151) derivatives bearing a trifluoromethyl group was used to predict their binding affinity with target proteins like HERA and Peroxiredoxins. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov The binding energies calculated from these simulations help to rank potential inhibitors and correlate structure with activity. nih.gov

In a representative study on different inhibitors, the types of interactions and binding affinities are typically summarized as follows:

Compound ClassTarget ProteinKey Interacting ResiduesBinding Energy (kcal/mol)
FluoroquinolinesTopoisomerase IIaGLN773-6.06 to -7.7 nih.gov
FluoroquinolinesTopoisomerase IIbARG820, ARG503, SER480-8.79 to -11.43 nih.gov
Chromone DerivativesHERA(Specific residues not listed)-6.7 (Reference) to higher nih.gov
Chromone DerivativesPeroxiredoxins(Specific residues not listed)-5.9 to -7.4 nih.gov

These examples underscore the power of molecular docking to provide a rational basis for the bioactivity of complex organic molecules, a method directly applicable to understanding the potential therapeutic actions of this compound.

Development of Novel Reagents and Catalysts (e.g., isopropoxy-containing borolanes)

The isopropoxy functional group is instrumental in the development of specialized chemical reagents. A prominent example is its incorporation into borolane structures, specifically 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. chemicalbook.comsigmaaldrich.com This compound serves as a versatile reagent in organic synthesis.

This isopropoxy-containing pinacol borate (B1201080) is utilized as a key reagent for the borylation of arenes and for preparing more complex borolane structures. chemicalbook.com Its primary application lies in the synthesis of intermediates used to generate conjugated copolymers for organic electronics and materials science. chemicalbook.comsigmaaldrich.com

Examples of intermediates synthesized using this reagent include:

9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole chemicalbook.comsigmaaldrich.com

3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole chemicalbook.comsigmaaldrich.com

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene chemicalbook.comsigmaaldrich.com

The synthesis of the reagent itself involves the reaction of triisopropyl borate with pinacol, demonstrating a practical application of isopropoxy-bearing starting materials. chemicalbook.com The presence of the isopropoxy group on the boron atom facilitates these subsequent coupling reactions, highlighting how specific functional groups from compounds like this compound can be leveraged to create high-value chemical tools.

Contribution to Fundamental Understanding of Fluorinated Organic Chemistry

The study of molecules like this compound contributes significantly to the broader understanding of fluorinated organic chemistry. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety that profoundly alters a molecule's physical, chemical, and biological properties. acs.org

Research into trifluoromethyl-substituted phenols provides critical data on reactivity and regioselectivity. For example, studies on the site-selective metalation of (trifluoromethyl)phenols show how the position of the -CF3 group directs deprotonation, allowing for controlled functionalization of the aromatic ring. epfl.ch This is fundamental knowledge for synthetic chemists looking to build complex molecules from fluorinated precursors.

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group has been shown to enhance the electrophilic character of adjacent cationic centers, leading to the formation of "superelectrophiles". nih.gov Investigating the chemistry of such highly reactive species expands the toolkit of synthetic reactions and provides deeper insight into reaction mechanisms. nih.gov The development of novel trifluoromethylation methods, including the use of CF3 iodonium (B1229267) salts, also stems from a fundamental interest in the unique reactivity of the C-F bond and the CF3 group. acs.org The introduction of a trifluoromethyl group can greatly enhance the medicinal properties of a molecule, making the development of biocatalytic trifluoromethylation methods a key objective in modern chemistry. acs.org

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-Isopropoxy-4-(trifluoromethyl)phenol?

To ensure structural fidelity and purity, employ a combination of 1H/13C NMR for verifying substituent positions and electronic environments, particularly the trifluoromethyl and isopropoxy groups. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) is advised for purity assessment, as trifluoromethyl groups exhibit strong absorbance in this range. Mass spectrometry (MS) using electron ionization (EI) or electrospray ionization (ESI) can confirm molecular weight and fragmentation patterns. For comparative analysis, reference CAS-registered analogs like 4-(trifluoromethyl)phenol (CAS 402-45-9) and 2-(trifluoromethyl)phenol (CAS 444-30-4), which share structural motifs requiring similar validation methods .

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Focus on alkylation protocols using 4-(trifluoromethyl)phenol as a starting material. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenolic oxygen.
  • Base choice : K2CO3 or Cs2CO3 improves deprotonation efficiency without side reactions.
  • Temperature : Moderate heating (80–100°C) balances reaction rate and byproduct suppression. Monitor intermediates via thin-layer chromatography (TLC) and confirm yields with gas chromatography (GC) . Adjust stoichiometry of isopropyl bromide (1.2–1.5 equivalents) to minimize unreacted phenol residues .

Q. What are the key stability considerations for storing this compound in laboratory settings?

Store under inert atmosphere (N2 or Ar) at 2–8°C to prevent hydrolysis of the isopropoxy group. Use amber glass vials to shield against UV-induced degradation, as trifluoromethylphenols are prone to photolytic cleavage. Avoid contact with strong bases or oxidizing agents, which may displace the trifluoromethyl group. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life, as demonstrated for structurally related sulfonated phenols .

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of the trifluoromethyl group in this compound across different studies be resolved?

Design systematic substitution studies to isolate electronic vs. steric effects:

  • Synthesize analogs with electron-withdrawing (e.g., NO2) or electron-donating (e.g., OCH3) groups at the 4-position.
  • Compare reaction kinetics (e.g., SNAr, electrophilic substitution) using stopped-flow spectroscopy or DFT calculations to model transition states.
  • Reference discrepancies in trifluoromethylphenol reactivity (e.g., para vs. ortho isomers) to contextualize positional influences .

Q. What experimental approaches are suitable for investigating the hydrogen-bonding interactions of this compound in supramolecular assemblies?

Utilize X-ray crystallography to resolve hydrogen-bonding networks in co-crystals with complementary partners (e.g., pyridines, crown ethers). For solution-phase studies, employ temperature-dependent NMR to monitor chemical shift changes in hydroxyl protons. Isothermal titration calorimetry (ITC) quantifies binding affinities, while FT-IR spectroscopy identifies shifts in O–H stretching frequencies (3200–3600 cm⁻¹) indicative of H-bond strength .

Q. What strategies can be employed to determine the electronic effects of the isopropoxy group on the aromatic ring's electrophilic substitution patterns?

Conduct Hammett substituent constant (σ) analysis by comparing reaction rates of this compound with meta- and para-substituted analogs. Use cyclic voltammetry to measure oxidation potentials, correlating electron density with substituent effects. Pair experimental data with computational studies (DFT/B3LYP) to map electrostatic potential surfaces and predict regioselectivity in nitration or halogenation reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility profiles of this compound across solvents?

Replicate solubility tests under standardized conditions (25°C, 1 atm) using gravimetric analysis or UV-Vis spectroscopy . Account for solvent polarity (log P) and hydrogen-bonding capacity via the Hansen solubility parameters . Cross-reference with structurally similar compounds like 4-nitro-3-(trifluoromethyl)phenol (CAS 88-30-2), which exhibits solubility trends dependent on solvent dielectric constants .

Methodological Guidance

Q. What protocols are recommended for quantifying trace impurities in this compound batches?

Implement LC-MS/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify impurities. Compare retention times and fragmentation patterns against synthesized standards (e.g., unreacted 4-(trifluoromethyl)phenol or isopropyl bromide adducts). Validate detection limits (<0.1%) using spiked recovery experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.